![molecular formula C25H21N5O5 B2659648 N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1216651-75-0](/img/structure/B2659648.png)
N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines.
Méthodes De Préparation
The synthesis of N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in 4 N HCl to produce 1,4-dihydroquinoxaline-2,3-dione.
Intermediate Formation: This intermediate is then reacted with thionyl chloride in dichloroethane to yield 2,3-dichloroquinoxaline.
Final Product: The final product is obtained after purification and characterization using various spectroscopic techniques.
Analyse Des Réactions Chimiques
N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Major Products: The major products formed from these reactions include various substituted quinoxalines and triazoloquinoxalines.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide have been tested against various cancer cell lines. In one study, compounds demonstrated IC50 values as low as 3 nM against melanoma cells, indicating potent antiproliferative effects . The structure–activity relationship (SAR) analyses suggest that modifications to the quinoxaline structure can enhance anticancer activity through increased interaction with cellular targets.
Antiviral Activity
Quinoxaline derivatives have also shown promise as antiviral agents. In vitro studies have assessed their effectiveness against viruses such as HIV. Compounds exhibiting reverse transcriptase inhibition comparable to established drugs like nevirapine highlight the potential for developing new antiviral therapies based on this scaffold .
Neuroprotective Effects
Emerging research suggests that certain quinoxaline derivatives may possess neuroprotective properties. These compounds could be beneficial in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory pathways. Further investigations into their mechanisms of action are warranted to explore this application fully .
Case Studies
Case Study 1: Anticancer Efficacy
In a comprehensive study involving 60 different cancer cell lines, a related quinoxaline derivative was evaluated for growth inhibition. Results indicated that specific structural modifications led to enhanced cytotoxicity against melanoma and leukemic cell lines. The compound's ability to induce apoptosis was linked to its interaction with key signaling pathways involved in cell survival .
Case Study 2: Antiviral Screening
A series of quinoxaline derivatives were screened for their inhibitory effects on HIV reverse transcriptase. Among the tested compounds, several demonstrated significant inhibition at concentrations as low as 10 µM. These findings support the notion that quinoxaline-based compounds could serve as lead candidates for further drug development in antiviral therapy .
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves several molecular targets and pathways:
Molecular Targets: The compound targets VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth.
Apoptosis Induction: The compound also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 and -9, and downregulating anti-apoptotic proteins like Bcl-2.
Comparaison Avec Des Composés Similaires
N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can be compared with other similar compounds:
Similar Compounds: Compounds such as [1,2,4]triazolo[4,3-a]quinoxaline, [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol, and other quinoxaline derivatives.
Uniqueness: The unique structure of this compound, particularly the presence of the triazoloquinoxaline scaffold, contributes to its potent anticancer activity and specificity towards VEGFR-2 kinase
Activité Biologique
N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide (commonly referred to as F842-0505) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
F842-0505 has the following molecular formula: C25H21N5O5. The structure includes a quinoxaline core fused with a triazole ring and various substituents that influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including F842-0505. The compound has been evaluated against various cancer cell lines:
- MCF-7 (breast cancer) : Moderate activity observed.
- Hep G2 (liver cancer) : Notable cytotoxicity.
- HCT116 (colon cancer) : Exhibited significant inhibition.
The structure–activity relationship (SAR) indicates that modifications to the quinoxaline nucleus can enhance anticancer efficacy. For instance, the introduction of electron-donating groups has been shown to increase activity against these cell lines significantly .
The mechanism by which F842-0505 exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Treatment with F842-0505 leads to upregulation of pro-apoptotic markers such as P53 and caspases while downregulating anti-apoptotic factors like Bcl2 .
- Dual Targeting : Preliminary data suggest that F842-0505 may inhibit PARP-1 and EGFR pathways, which are crucial for cancer cell survival and proliferation .
Pharmacological Profile
Beyond its anticancer properties, F842-0505 exhibits several other pharmacological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
- Anti-inflammatory Effects : Inhibitory effects against LPS-induced NO release have been documented, suggesting anti-inflammatory properties .
Case Studies and Research Findings
Several studies have contributed to our understanding of F842-0505's biological activity:
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O5/c1-33-17-12-13-21(34-2)19(14-17)26-22(31)15-29-25(32)30-20-11-7-6-10-18(20)27-24(23(30)28-29)35-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALANGLOKLIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.